molecular formula C9H4BrF3S B2640452 6-Bromo-2-(trifluoromethyl)benzo[b]thiophene CAS No. 1709825-02-4

6-Bromo-2-(trifluoromethyl)benzo[b]thiophene

Cat. No.: B2640452
CAS No.: 1709825-02-4
M. Wt: 281.09
InChI Key: YZLMKLFYJSMACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(trifluoromethyl)benzo[b]thiophene is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the benzothiophene ring. Benzothiophenes are known for their aromatic properties and are widely used in various fields, including organic synthesis and material science .

Preparation Methods

The synthesis of 6-Bromo-2-(trifluoromethyl)benzo[b]thiophene can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine in an organic solvent, such as dichloromethane, under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

6-Bromo-2-(trifluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

6-Bromo-2-(trifluoromethyl)benzo[b]thiophene can be compared with other similar compounds, such as:

The unique combination of the bromine atom and trifluoromethyl group in this compound imparts specific chemical properties that make it valuable in various research and industrial applications.

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3S/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLMKLFYJSMACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.